molecular formula C11H20N2O2 B13179076 tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13179076
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-QJAFJHJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1354973-35-5) is a chiral bicyclic compound with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The 7-azabicyclo[2.2.1]heptane core features a rigid bicyclic structure, with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and an amino group at the 2R position. This compound is widely used in pharmaceutical synthesis as a constrained amino acid analogue, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m1/s1

InChI Key

JRZFZVWZIJNIEQ-QJAFJHJLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N

Origin of Product

United States

Preparation Methods

Synthesis from Tropinone via Curtius Rearrangement

This method leverages tropinone as the starting material, employing a multi-step sequence to achieve the bicyclic framework:

Key Steps:

  • Tropinone Functionalization :
    • Tropinone reacts with phenyl chloroformate under basic conditions to form phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate.
    • Conditions : Weak inorganic base (e.g., K₂CO₃), 0–20°C, yields >85%.
  • Enol Silane Formation :

    • Treatment with DBU and TMS-Cl generates an enol silane intermediate.
    • Conditions : Neat DBU (1.4 eq), TMS-Cl (1.3 eq), 0°C, 2 hours.
  • Chlorination and Cyclization :

    • Chlorination with trichloroisocyanuric acid (TCCA) followed by cyclization yields 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
    • Conditions : TCCA in ethyl acetate, 0°C, 12 hours.
  • Curtius Rearrangement :

    • Conversion of carboxylic acid to isocyanate using diphenylphosphoryl azide (DPPA) and trapping with benzyl alcohol.
    • Conditions : Toluene, 80°C, DPPA (1.05 eq), benzyl alcohol (1.0 eq).
  • Chiral Resolution :

    • Racemic intermediates are separated via chiral chromatography (e.g., Chiralpak AD-H column) to isolate the (2R)-enantiomer.

Yield : 52–78% over 5 steps.

Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates

This route constructs the bicyclic core through intramolecular cyclization:

Procedure:

  • Substrate Preparation :
    • Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates are synthesized from dibromocyclohexane precursors.
  • Cyclization :

    • Sodium hydride in DMF induces heterocyclization to form 7-azabicyclo[2.2.1]heptane derivatives.
    • Conditions : NaH (2.0 eq), DMF, room temperature, 6 hours.
  • Functionalization :

    • Bromine elimination with t-BuOK yields unsaturated intermediates, hydrogenated to the final product.
    • Conditions : t-BuOK in THF, 0°C → 25°C, H₂/Pd-C.

Yield : 52% for cyclization, 78% for elimination.

Asymmetric Desymmetrization Approach

This method achieves enantiopure intermediates via enzymatic resolution:

Steps:

  • Dibenzyl Ester Synthesis :
    • 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid dibenzyl ester is prepared from tropinone derivatives.

Enantiomeric Excess : >99% ee.

Synthesis from L-Serine via Transannular Alkylation

This route exploits amino acid chirality for stereochemical control:

Sequence:

  • Hemiaminal Formation :
    • L-Serine derivatives undergo tandem Wittig/Michael reactions to form pyrrolidine intermediates.

Yield : 65% over 8 steps.

Comparative Analysis of Methods

Method Starting Material Key Advantage Yield Stereochemical Control
Tropinone Route Tropinone Scalable (>100 g) 52–78% Chiral chromatography
Heterocyclization Dibromocyclohexane Rapid core formation 52% Substrate-controlled
Enzymatic Resolution Dibenzyl ester High enantiopurity (>99% ee) 60–70% Enzyme-mediated
L-Serine Route L-Serine Chiral pool synthesis 65% Substrate-derived

Critical Reaction Parameters

  • Temperature Control : Curtius rearrangement and enzymatic hydrolysis require strict temperature regulation to avoid racemization.
  • Solvent Selection : Toluene and DMF are preferred for high-boiling reactions, while THF aids in phase separation.
  • Catalyst Efficiency : Pd/C (5% wt) achieves quantitative hydrogenolysis in the final step.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

Oxo Derivatives
  • tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 163513-98-2): Molecular Formula: C₁₁H₁₇NO₃; MW: 211.25 g/mol. This derivative replaces the amino group at C2 with a ketone (oxo) group. However, it serves as a key intermediate for synthesizing amino-substituted derivatives via reductive amination or SmI₂-mediated reductions .
Unsubstituted Core
  • tert-Butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 188624-94-4): Molecular Formula: C₁₁H₁₉NO₂; MW: 197.28 g/mol. Lacking substituents at C2, this compound is primarily used as a scaffold for further functionalization. Its simpler structure facilitates studies on the conformational rigidity of the bicyclic system .
Hydroxymethyl and Aminomethyl Derivatives
  • tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Price: €1,220/g (CymitQuimica).
  • tert-Butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Price: €826/50 mg (CymitQuimica). The aminomethyl group introduces an additional basic site, which may influence binding affinity in receptor-targeted drug design .

Stereochemical Variants

  • (1R,2R,4S)-rel-tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1000870-15-4): This diastereomer has a rel configuration, differing in stereochemistry at C2 and C3. Such variants are critical in asymmetric synthesis, as even minor stereochemical changes can drastically alter biological activity .

Comparative Physicochemical Properties

Compound (CAS) Functional Group Molecular Weight Key Applications
1354973-35-5 (Target Compound) 2R-Amino 212.29 Peptide mimics, enzyme inhibitors
163513-98-2 2-Oxo 211.25 Intermediate for amino derivatives
188624-94-4 Unsubstituted 197.28 Conformational studies
1000870-15-4 rel-2-Amino 212.29 Stereochemical probes

Biological Activity

Tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, is a bicyclic compound with significant biological activity, particularly in relation to the central nervous system (CNS). This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structure

The compound features a bicyclic framework with an amino group and a tert-butyl ester, which contributes to its unique biological properties. The molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under reducing conditions. Common solvents include dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .

This compound acts primarily as an agonist for the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are crucial for various CNS functions, including cognition, memory, and neuroprotection . The activation of α7 nAChRs has been associated with symptomatic relief in several neurological disorders.

Therapeutic Applications

The compound is being explored for its potential in treating diseases such as Alzheimer's disease and schizophrenia, where modulation of nAChRs could provide therapeutic benefits .

Case Studies and Research Findings

  • CNS Disorders : In preclinical studies, compounds that activate α7 nAChRs have shown promise in improving cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease .
  • Pain Management : Research indicates that α7 nAChR agonists may also play a role in pain modulation, providing a potential pathway for developing analgesics with fewer side effects compared to traditional opioids .
  • Schizophrenia : Clinical trials have suggested that α7 nAChR agonists can ameliorate cognitive deficits in schizophrenia patients, highlighting the importance of this receptor in psychiatric disorders .

Data Table: Biological Activity Overview

Activity Mechanism Potential Application
α7 nAChR AgonismEnhances neurotransmissionAlzheimer's Disease
NeuroprotectionReduces neuroinflammationNeurodegenerative Disorders
Cognitive EnhancementImproves synaptic plasticitySchizophrenia
Pain ModulationAlters pain perception pathwaysChronic Pain Management

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.